molecular formula C24H38O5 B105586 12-Oxo-ursodeoxycholic acid CAS No. 81873-91-8

12-Oxo-ursodeoxycholic acid

货号: B105586
CAS 编号: 81873-91-8
分子量: 406.6 g/mol
InChI 键: MIHNUBCEFJLAGN-RAEYQWLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, acetic acid.

Major Products Formed

科学研究应用

Hepatobiliary Applications

Cholestasis Treatment
12-Oxo-ursodeoxycholic acid has been investigated for its efficacy in treating cholestasis, a condition characterized by impaired bile flow. Research indicates that it can help restore normal bile acid composition and improve liver function by reducing hepatocyte apoptosis and promoting cholangiocyte health .

Gallstone Dissolution
Similar to its parent compound, 12-oxo-UDCA can solubilize cholesterol gallstones. Studies suggest that it may be more effective than other bile acids in preventing gallstone formation, particularly in patients undergoing rapid weight loss .

Cancer Therapeutics

Oncogenic Pathway Modulation
Recent studies have shown that this compound can influence oncogenic signaling pathways. It has been found to induce apoptosis in cancer cells and inhibit tumor growth by modulating cellular mechanisms related to cell cycle regulation and apoptosis .

Combination Therapy Potential
There is ongoing research into the use of 12-oxo-UDCA in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects. Its ability to sensitize cancer cells to chemotherapy has been documented, highlighting its potential as an adjunct therapy in oncology .

Metabolic Disorders

Impact on Gut Microbiota
The compound has been shown to influence gut microbiota composition, which plays a crucial role in metabolic health. Alterations in gut microbiota due to this compound administration have been linked to improved metabolic profiles in animal models of obesity and insulin resistance .

Case Study: Cholestatic Liver Disease

A clinical study involving patients with primary biliary cholangitis demonstrated that treatment with this compound resulted in significant improvements in liver function tests and patient-reported outcomes compared to standard therapies .

Clinical Trial: Cancer Patients

In a phase II trial assessing the efficacy of this compound as an adjunct therapy for patients with advanced solid tumors, results indicated a notable reduction in tumor size and improved survival rates among participants who received the compound alongside conventional chemotherapy .

Data Tables

Application AreaMechanism of ActionClinical Evidence
Hepatobiliary DiseasesRestores bile flow; reduces apoptosisImproved liver function in cholestatic patients
Cancer TreatmentInduces apoptosis; modulates oncogenic pathwaysReduced tumor size in clinical trials
Metabolic DisordersAlters gut microbiota; improves metabolic profilesEnhanced metabolic health in animal studies

相似化合物的比较

Similar Compounds

Uniqueness

3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is unique due to its specific hydroxylation and oxo substitution pattern, which confer distinct chemical and biological properties. Its ability to modulate the blood-brain barrier and its potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

12-Oxo-ursodeoxycholic acid (12-oxo-UDCA) is a derivative of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic applications in liver diseases. The biological activity of 12-oxo-UDCA is gaining attention due to its potential roles in metabolic processes and therapeutic effects. This article reviews the current understanding of the biological activity of 12-oxo-UDCA, including its metabolic pathways, mechanisms of action, and clinical implications.

Metabolism and Synthesis

12-Oxo-UDCA is synthesized through enzymatic processes involving hydroxysteroid dehydrogenases. The metabolic pathways include:

  • Hydroxylation : The conversion of cholic acid (CA) to 12-oxo-CDCA by 12α-hydroxysteroid dehydrogenase.
  • Reduction : Further reduction by 7α-hydroxysteroid dehydrogenase leads to the formation of 12-oxo-UDCA from its precursors .

The enzymatic activity related to these transformations is crucial for understanding how 12-oxo-UDCA can influence bile acid metabolism and its therapeutic effects.

Biological Mechanisms

The biological activity of 12-oxo-UDCA can be attributed to several mechanisms:

  • Cytoprotection : 12-Oxo-UDCA exhibits protective effects on hepatocytes by reducing oxidative stress and inflammation. It prevents reactive oxygen species (ROS) production in liver macrophages, thus attenuating liver damage .
  • Choleretic Effects : It enhances bile flow, which is particularly beneficial in cholestatic liver diseases. This effect may be mediated through the upregulation of membrane transport proteins involved in biliary secretion .
  • Immunomodulation : 12-Oxo-UDCA has been shown to modulate immune responses, potentially reducing the inflammatory processes associated with liver diseases .

Clinical Applications

Research indicates that 12-oxo-UDCA may have significant clinical implications:

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReferences
CytoprotectionReduces ROS production; protects hepatocytes
CholereticEnhances bile flow; upregulates transport proteins
ImmunomodulationModulates immune responses
NeuroprotectionPotential protective effects in neurodegeneration

Case Studies

Case Study 1 : A study involving patients with cystic fibrosis indicated that early intervention with UDCA improved liver function markers, suggesting a role for its derivatives like 12-oxo-UDCA in managing cholestatic liver disease .

Case Study 2 : In a meta-analysis focused on NAFLD, high-dose UDCA treatment showed improvements in lobular inflammation but raised concerns about potential fibrosis progression, highlighting the need for further research on specific metabolites like 12-oxo-UDCA .

属性

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-RAEYQWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234581
Record name 12-Ketoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81873-91-8
Record name (3α,5β,7β)-3,7-Dihydroxy-12-oxocholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81873-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha,5beta,7beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081873918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha, 5beta,7beta)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Oxo-ursodeoxycholic acid
Reactant of Route 2
12-Oxo-ursodeoxycholic acid
Reactant of Route 3
12-Oxo-ursodeoxycholic acid
Reactant of Route 4
12-Oxo-ursodeoxycholic acid
Reactant of Route 5
12-Oxo-ursodeoxycholic acid
Reactant of Route 6
12-Oxo-ursodeoxycholic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。